GPR151 Activation: Primary Screening Activity vs. Inactive Baseline
In a cell-based high-throughput screen conducted by The Scripps Research Institute, 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea was identified as an activator of the orphan receptor GPR151 [1]. The primary screening outcome was reported as '% Activation' relative to control, qualifying the compound as an 'active' hit in this assay system. No quantitative EC50 or concentration-response data are publicly available for this compound, nor are direct comparator data from structurally matched inactive analogs in the same assay. The evidence is thus limited to a qualitative 'active' vs. 'inactive' classification at a defined screening concentration.
| Evidence Dimension | GPR151 activation in a cell-based luminescent assay |
|---|---|
| Target Compound Data | Classified as 'active' (% activation above threshold; exact value not disclosed) |
| Comparator Or Baseline | Inactive control (DMSO vehicle) defined as 0% activation |
| Quantified Difference | Not calculable (exact % activation value not publicly retrievable) |
| Conditions | Cell-based high-throughput assay (AID 1508602); Scripps Research Institute Molecular Screening Center; GPR151 target |
Why This Matters
Demonstrates that the compound is not biologically silent and possesses a functional activity fingerprint, which may inform selection for GPCR-focused screening panels where GPR151 modulation is of interest.
- [1] PubChem BioAssay. AID 1508602: Cell-based high throughput primary assay to identify activators of GPR151. Source: The Scripps Research Institute Molecular Screening Center. View Source
